Cas no 125096-56-2 (2-(4-tert-Butylphenoxy)propanohydrazide)
2-(4-tert-Butylphenoxy)propanohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(tert-Butyl)phenoxy)propanehydrazide
- 2-(4-tert-Butylphenoxy)propanohydrazide
- AC1NLQPD
- AK-968
- ALBB-002603
- BBL017551
- CTK4B4226
- MolPort-000-887-279
- Oprea1_666724
- 2-(4-tert-butylphenoxy)propanohydrazide(SALTDATA: FREE)
- Propanoic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-, hydrazide
- AK-968/40355672
- 125096-56-2
- AKOS000305632
- CHEMBL4282316
- MFCD02269953
- STK449936
- 2-(4-tert-butylphenoxy)propanehydrazide
- SB86032
- VS-06271
- CS-0316579
- DTXSID20407279
-
- MDL: MFCD02269953
- Inchi: 1S/C13H20N2O2/c1-9(12(16)15-14)17-11-7-5-10(6-8-11)13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
- InChI Key: BZNCKHGNOQBBRO-UHFFFAOYSA-N
- SMILES: O(C(C(NN)=O)C)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 236.1526
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35
2-(4-tert-Butylphenoxy)propanohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061418-1g |
2-(4-tert-Butylphenoxy)propanohydrazide |
125096-56-2 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 061418-5g |
2-(4-tert-Butylphenoxy)propanohydrazide |
125096-56-2 | 95% | 5g |
£372.00 | 2022-03-01 | |
| TRC | B490540-50mg |
2-(4-tert-Butylphenoxy)propanohydrazide |
125096-56-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490540-100mg |
2-(4-tert-Butylphenoxy)propanohydrazide |
125096-56-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B490540-500mg |
2-(4-tert-Butylphenoxy)propanohydrazide |
125096-56-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| abcr | AB214728-1 g |
2-(4-tert-Butylphenoxy)propanohydrazide, 95%; . |
125096-56-2 | 95% | 1 g |
€197.30 | 2023-07-20 | |
| abcr | AB214728-5 g |
2-(4-tert-Butylphenoxy)propanohydrazide, 95%; . |
125096-56-2 | 95% | 5 g |
€456.10 | 2023-07-20 | |
| abcr | AB214728-1g |
2-(4-tert-Butylphenoxy)propanohydrazide, 95%; . |
125096-56-2 | 95% | 1g |
€197.00 | 2025-04-21 | |
| abcr | AB214728-5g |
2-(4-tert-Butylphenoxy)propanohydrazide, 95%; . |
125096-56-2 | 95% | 5g |
€445.00 | 2025-04-21 | |
| abcr | AB214728-10g |
2-(4-tert-Butylphenoxy)propanohydrazide, 95%; . |
125096-56-2 | 95% | 10g |
€749.00 | 2025-04-21 |
2-(4-tert-Butylphenoxy)propanohydrazide Suppliers
2-(4-tert-Butylphenoxy)propanohydrazide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-(4-tert-Butylphenoxy)propanohydrazide
Introduction to 2-(4-tert-Butylphenoxy)propanohydrazide (CAS No. 125096-56-2)
2-(4-tert-Butylphenoxy)propanohydrazide (CAS No. 125096-56-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-(4-tert-Butylphenoxy)propanohydrazide consists of a tert-butylphenyl moiety linked to a propanohydrazide group. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties. The hydrazide functionality, on the other hand, offers a reactive site for further chemical modifications, making it an attractive scaffold for drug design.
Recent studies have explored the biological activities of 2-(4-tert-Butylphenoxy)propanohydrazide. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory disorders. Additionally, preliminary data from animal models have shown that 2-(4-tert-Butylphenoxy)propanohydrazide can reduce inflammation and alleviate pain, further supporting its therapeutic potential.
Beyond its anti-inflammatory properties, 2-(4-tert-Butylphenoxy)propanohydrazide has also been investigated for its antioxidant activity. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage, making it a promising candidate for the development of neuroprotective and cardioprotective drugs.
In the realm of cancer research, 2-(4-tert-Butylphenoxy)propanohydrazide has exhibited antiproliferative effects on various cancer cell lines. Mechanistic studies have revealed that this compound can induce apoptosis by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 2-(4-tert-Butylphenoxy)propanohydrazide may have potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.
The pharmacokinetic profile of 2-(4-tert-Butylphenoxy)propanohydrazide has also been evaluated in preclinical studies. Results indicate that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. Furthermore, toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
In conclusion, 2-(4-tert-Butylphenoxy)propanohydrazide (CAS No. 125096-56-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.
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